molecular formula C21H25ClN4O3 B11466713 5-(2-chlorophenyl)-1,3-dimethyl-6-(3-morpholinopropyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-chlorophenyl)-1,3-dimethyl-6-(3-morpholinopropyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11466713
M. Wt: 416.9 g/mol
InChI Key: GAXQCCPSSUQBFJ-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of various functional groups, such as the chlorophenyl, dimethyl, and morpholinyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions

    Formation of Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution using chlorobenzene derivatives.

    Dimethylation: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of Morpholinyl Group: This step involves nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and morpholinyl groups allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
  • 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Uniqueness

The unique combination of the chlorophenyl, dimethyl, and morpholinyl groups in 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE imparts distinct chemical and biological properties. Compared to its analogs, the presence of the chlorine atom may enhance its binding affinity to certain targets, potentially leading to improved pharmacological activity.

Properties

Molecular Formula

C21H25ClN4O3

Molecular Weight

416.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-dimethyl-6-(3-morpholin-4-ylpropyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H25ClN4O3/c1-23-17-14-26(9-5-8-25-10-12-29-13-11-25)19(15-6-3-4-7-16(15)22)18(17)20(27)24(2)21(23)28/h3-4,6-7,14H,5,8-13H2,1-2H3

InChI Key

GAXQCCPSSUQBFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)CCCN4CCOCC4

Origin of Product

United States

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